molecular formula C16H13BrF2O4 B13723394 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid

Cat. No.: B13723394
M. Wt: 387.17 g/mol
InChI Key: OCCGMYPKKYFLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by the presence of benzyloxy, bromo, and difluoroethoxy functional groups attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific studies.

Properties

Molecular Formula

C16H13BrF2O4

Molecular Weight

387.17 g/mol

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H13BrF2O4/c17-12-6-11(16(20)21)13(23-9-15(18)19)7-14(12)22-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,20,21)

InChI Key

OCCGMYPKKYFLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)OCC(F)F)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzyloxy Substitution: The attachment of a benzyloxy group to the aromatic ring.

    Difluoroethoxy Substitution:

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to monitor and adjust reaction parameters in real-time .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a benzoic acid derivative.

    Reduction: Reduction of the bromo group to a hydrogen atom.

    Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while substitution of the bromo group may result in various substituted benzoic acids .

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoroethoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bromo group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of benzyloxy, bromo, and difluoroethoxy groups in 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid imparts distinct chemical properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.